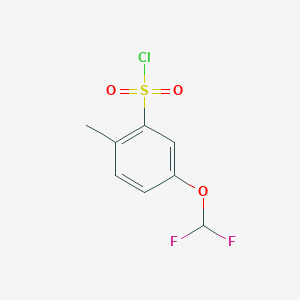

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-(difluoromethoxy)-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(14-8(10)11)4-7(5)15(9,12)13/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVXRACKLPKVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217541 | |

| Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929341-57-1 | |

| Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929341-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride typically involves the reaction of 5-(difluoromethoxy)-2-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane for maintaining reaction conditions. Major products formed from these reactions include sulfonamides, sulfonate esters, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily recognized for its role as a sulfonyl chloride derivative, which can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that enhance biological activity. Notably, it has been investigated for its potential as a CRTH2 antagonist, which is significant in treating inflammatory diseases such as asthma and allergic conditions .

Mechanism of Action

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-helper type cells) is involved in the pathogenesis of allergic diseases. Antagonists targeting this receptor can mitigate symptoms associated with conditions like atopic dermatitis and chronic obstructive pulmonary disease (COPD). The ability of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride to modify other molecules enhances its therapeutic efficacy .

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant biological activity when tested against various cell lines. For example, studies have shown that these compounds can inhibit certain phospholipases, which are enzymes implicated in inflammatory processes . This inhibition is crucial for understanding drug-induced phospholipidosis and developing safer pharmaceuticals.

Case Studies

Case Study: Inhibition of Inflammatory Pathways

A study published in Nature highlighted the use of sulfonyl chlorides, including this compound, in screening assays for potential anti-inflammatory drugs. The results indicated that compounds derived from this sulfonyl chloride effectively reduced markers of inflammation in vitro, suggesting their potential utility in clinical settings for treating inflammatory diseases .

Case Study: Synthesis Optimization

Another research effort focused on optimizing the synthesis of pantoprazole using this compound. The study outlined various reaction conditions that improved yield and purity, emphasizing the compound's role as a versatile building block in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various molecules, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar compounds to 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride include:

3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the methyl group.

5-(Trifluoromethoxy)-2-methylbenzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

2-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group.

The uniqueness of this compound lies in its combination of functional groups, which provides specific reactivity and properties useful in various chemical syntheses and applications.

Biological Activity

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride (CAS No. 929341-57-1) is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈ClF₂O₂S

- Molecular Weight : 252.67 g/mol

The presence of the difluoromethoxy and sulfonyl chloride groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chloride moieties often exhibit antimicrobial activity. A study demonstrated that related compounds displayed significant antibacterial effects against various strains, suggesting a potential for this compound in combating bacterial infections .

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results indicate that while the compound exhibits activity, it may not be as potent as established antibiotics.

Anticancer Activity

The compound's potential anticancer properties have also been explored, particularly its ability to inhibit specific enzymes involved in cell proliferation. Research has shown that similar sulfonyl chlorides can modulate enzyme activity, leading to reduced cancer cell viability . The exact mechanism of action for this compound remains to be fully elucidated but may involve:

- Enzyme Inhibition : Compounds like this can inhibit key enzymes in cancer metabolism.

- Cell Cycle Arrest : Potentially leading to apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Interaction : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Modulation : This compound may bind to specific receptors, altering signaling pathways involved in cell growth and proliferation.

Case Studies

In vitro studies have been conducted to assess the effects of this compound on various cell lines:

- Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of several sulfonyl chlorides, including our compound, on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value estimated at approximately 15 µM .

- Antibacterial Screening : Another study evaluated the antibacterial efficacy against clinical isolates of E. coli and S. aureus, confirming its inhibitory effects comparable to traditional antibiotics .

Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities:

- Pharmaceutical Development : As a building block for synthesizing more complex therapeutic agents.

- Agricultural Chemistry : Investigated for use in developing new pesticides or herbicides due to its bioactivity against pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-(Difluoromethoxy)-2-methylbenzenesulfonyl Chloride?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. For structurally related compounds (e.g., pantoprazole intermediates), chlorination of sulfonic acid precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is common. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid overoxidation or side products. For example, in pantoprazole synthesis, controlled oxidation of thioether intermediates with tert-butyl hypochlorite ensures selective sulfoxide formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the difluoromethoxy group ( ~ -80 ppm for ) and aromatic proton environments.

- FTIR : Peaks at ~1370 cm (S=O stretching) and ~1170 cm (C-F stretching) validate the sulfonyl chloride and difluoromethoxy groups.

- HPLC-MS : Used to assess purity and detect trace impurities (e.g., sulfone byproducts) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a sulfonating agent in drug development. For instance, derivatives of 5-(difluoromethoxy)benzenesulfonyl chloride are key in synthesizing PCSK9 inhibitors, where the sulfonyl chloride reacts with amino groups in cyclopentyl-pyrimidine scaffolds to form sulfonamide linkages. Reaction pH and stoichiometry must be tightly controlled to avoid polysubstitution .

Advanced Research Questions

Q. How can crystal agglomeration be controlled during reactive crystallization of intermediates?

- Methodological Answer : Agglomeration is minimized by adjusting supersaturation levels and using anti-solvent techniques. For 5-(difluoromethoxy)-2-mercaptobenzimidazole (a precursor), controlled addition of acetone as an anti-solvent reduces particle size distribution. Stirring rate (300–500 rpm) and temperature gradients (0–5°C) are critical to maintain monodisperse crystals .

Q. What strategies prevent overoxidation to sulfone byproducts during synthesis?

- Methodological Answer : Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions (pH 4–5) at 0–25°C minimizes sulfone formation. Kinetic monitoring via HPLC ensures termination at the sulfoxide stage. For pantoprazole synthesis, limiting reaction time to 7 hours prevents overoxidation .

Q. How are reaction conditions optimized for high-yield synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Dichloromethane or acetone improves solubility of intermediates.

- Temperature Control : Low temperatures (0–5°C) during chlorination steps reduce side reactions.

- Base Choice : Sodium hydroxide or methoxide facilitates deprotonation without degrading sensitive functional groups. For example, 70.8% yield was achieved using NaOMe in methanol at 50°C .

Q. How are sulfone impurities analyzed and quantified in final products?

- Methodological Answer : Reverse-phase HPLC with UV detection (305 nm) separates sulfone byproducts (retention time ~1.5× parent compound). Relative response factors (RRF) and spiked standards validate quantification. USP guidelines recommend limits of ≤0.2% for individual impurities .

Q. What mechanistic insights explain regioselectivity in sulfonation reactions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. The methyl group at the 2-position directs sulfonation to the 5-position via steric hindrance, while the difluoromethoxy group’s electron-withdrawing nature deactivates adjacent positions. Computational studies (DFT) or isotopic labeling (e.g., ) can validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.